Enhanced Oligonucleotide Duplex Stability: 1.5-1.8°C Increase in Tm per Modification vs. 2'-Deoxyadenosine
Incorporation of the 2,6-diaminopurine base into DNA oligonucleotides significantly enhances duplex stability compared to standard 2'-deoxyadenosine (dA). In a study using enzymatically synthesized dodecanucleotides, substitution with 2,6-diaminopurine increased the dissociation temperature (a proxy for duplex stability) by 1.5°C or 1.8°C per modified base, depending on the specific oligomer sequence context (XbaI/SalI site) [1]. This is consistent with the broader class-level understanding that the 2-amino group enables an additional hydrogen bond with the complementary base, increasing the melting temperature (Tm) and binding affinity compared to adenosine-containing duplexes [2].
| Evidence Dimension | Duplex Dissociation Temperature Change (ΔTm) per Modified Base |
|---|---|
| Target Compound Data | Increase of 1.8°C or 1.5°C per 2,6-diaminopurine substitution |
| Comparator Or Baseline | Unmodified 2'-deoxyadenosine (dA) in the same oligonucleotide sequence (baseline 0°C) |
| Quantified Difference | +1.5°C to +1.8°C per modification |
| Conditions | Enzymatically synthesized DNA dodecanucleotides; stability measured by thin-layer chromatography under identical buffer conditions. |
Why This Matters
This quantifiable increase in duplex stability is critical for researchers developing antisense oligonucleotides, probes, or primers where higher binding affinity and improved mismatch discrimination are required, directly influencing the choice of modified nucleosides for synthesis.
- [1] Hoheisel, J. D., Craig, A. G., & Lehrach, H. (1990). Quantitative measurements on the duplex stability of 2,6-diaminopurine and 5-chloro-uracil nucleotides using enzymatically synthesized oligomers. FEBS Letters, 274(1-2), 103-106. DOI: 10.1016/0014-5793(90)81340-t View Source
- [2] Glen Research. (n.d.). 2'-OMe-2,6-Diaminopurine-CE Phosphoramidite. Technical Data Sheet. View Source
